molecular formula C31H54OS4 B14360109 1,5-Bis(cyclohexylsulfanyl)-2,4-bis[(cyclohexylsulfanyl)methyl]pentan-3-one CAS No. 91997-95-4

1,5-Bis(cyclohexylsulfanyl)-2,4-bis[(cyclohexylsulfanyl)methyl]pentan-3-one

Cat. No.: B14360109
CAS No.: 91997-95-4
M. Wt: 571.0 g/mol
InChI Key: HSWGNBNERDTNRZ-UHFFFAOYSA-N
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Description

1,5-Bis(cyclohexylsulfanyl)-2,4-bis[(cyclohexylsulfanyl)methyl]pentan-3-one is an organic compound characterized by the presence of multiple cyclohexylsulfanyl groups attached to a pentan-3-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(cyclohexylsulfanyl)-2,4-bis[(cyclohexylsulfanyl)methyl]pentan-3-one typically involves the reaction of cyclohexylthiol with a suitable pentan-3-one derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution of the thiol groups onto the pentan-3-one backbone. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(cyclohexylsulfanyl)-2,4-bis[(cyclohexylsulfanyl)methyl]pentan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,5-Bis(cyclohexylsulfanyl)-2,4-bis[(cyclohexylsulfanyl)methyl]pentan-3-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or antioxidant properties.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s unique structural features make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,5-Bis(cyclohexylsulfanyl)-2,4-bis[(cyclohexylsulfanyl)methyl]pentan-3-one involves its interaction with molecular targets through its cyclohexylsulfanyl groups. These groups can engage in various chemical interactions, such as hydrogen bonding or hydrophobic interactions, with target molecules. The compound’s effects are mediated through these interactions, influencing biological pathways or chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1,5-Bis(phenylsulfanyl)-2,4-bis[(phenylsulfanyl)methyl]pentan-3-one: Similar structure but with phenyl groups instead of cyclohexyl groups.

    1,5-Bis(methylsulfanyl)-2,4-bis[(methylsulfanyl)methyl]pentan-3-one: Similar structure but with methyl groups instead of cyclohexyl groups.

Uniqueness

1,5-Bis(cyclohexylsulfanyl)-2,4-bis[(cyclohexylsulfanyl)methyl]pentan-3-one is unique due to the presence of cyclohexyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

91997-95-4

Molecular Formula

C31H54OS4

Molecular Weight

571.0 g/mol

IUPAC Name

1,5-bis(cyclohexylsulfanyl)-2,4-bis(cyclohexylsulfanylmethyl)pentan-3-one

InChI

InChI=1S/C31H54OS4/c32-31(25(21-33-27-13-5-1-6-14-27)22-34-28-15-7-2-8-16-28)26(23-35-29-17-9-3-10-18-29)24-36-30-19-11-4-12-20-30/h25-30H,1-24H2

InChI Key

HSWGNBNERDTNRZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)SCC(CSC2CCCCC2)C(=O)C(CSC3CCCCC3)CSC4CCCCC4

Origin of Product

United States

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